molecular formula C14H22N2O B8664926 N-[4-(Hexylamino)phenyl]acetamide CAS No. 564483-33-6

N-[4-(Hexylamino)phenyl]acetamide

Cat. No. B8664926
Key on ui cas rn: 564483-33-6
M. Wt: 234.34 g/mol
InChI Key: FAPXOQVKGYQVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223879B2

Procedure details

An oven-dried resealable schlenk tube containing a stir bar was charged with Pd2(dba)3 (4.6 mg, 0.005 mmol), 2-di-cyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (11.9 mg, 0.025 mmol), 4-bromoacetanilide (107 mg, 0.5 mmol) and sodium tbutoxide (120 mg, 1.2 mmol). The tube was capped with a rubber septum, evacuated and backfilled with argon. nHexylamine (100 μL, 0.75 mmol) and tbutanol (1 mL) were added through the septum via syringe. The septum was replaced with a Teflon screw cap. The schlenk tube was sealed and put into a pre-heated oil bath at 110° C. The reaction mixture was stirred for 3 h, allowed to cool down to room temperature and quenched with water. Extraction with ethyl acetate three times followed by chromatography on silica gel column with 1:1 hexane:ethyl acetate gave 95 mg (81%) of the title compound as a white solid.
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
4.6 mg
Type
catalyst
Reaction Step One
Quantity
11.9 mg
Type
catalyst
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1)=[O:3].C[C:13]([CH3:16])([O-])[CH3:14].[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>[CH2:5]([NH:4][C:8]1[CH:9]=[CH:10][C:5]([NH:4][C:2](=[O:3])[CH3:1])=[CH:6][CH:7]=1)[CH2:6][CH2:7][CH2:14][CH2:13][CH3:16] |f:1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
107 mg
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)Br
Name
Quantity
120 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
4.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
11.9 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An oven-dried resealable schlenk tube containing a stir bar
CUSTOM
Type
CUSTOM
Details
The tube was capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
nHexylamine (100 μL, 0.75 mmol) and tbutanol (1 mL) were added through the septum via syringe
CUSTOM
Type
CUSTOM
Details
screw cap
CUSTOM
Type
CUSTOM
Details
The schlenk tube was sealed
CUSTOM
Type
CUSTOM
Details
put into a pre-heated oil bath at 110° C
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate three times

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCC)NC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 162.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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